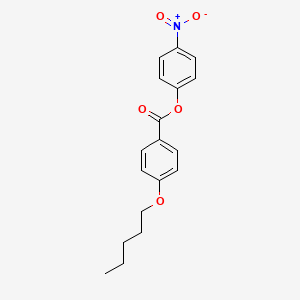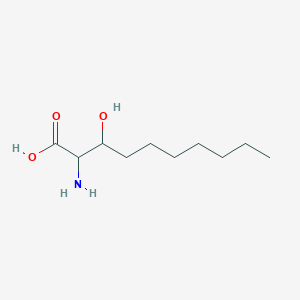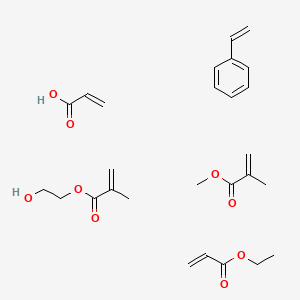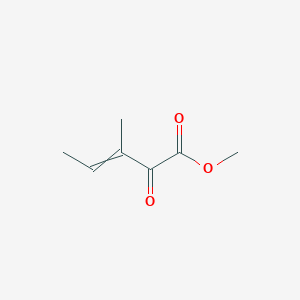![molecular formula C16H16N2O4 B14652805 1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene CAS No. 41854-80-2](/img/structure/B14652805.png)
1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene is an organic compound characterized by the presence of nitro groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene typically involves multi-step organic reactions. One common method is the nitration of 4-(4-nitrophenyl)butylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents under specific conditions
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 1-Amino-4-[4-(4-aminophenyl)butyl]benzene.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
- 1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene shares structural similarities with other nitrobenzene derivatives such as 1,4-dinitrobenzene and 4-nitrophenylbutyric acid .
Uniqueness:
- The presence of the butyl chain and additional nitro groups in this compound provides unique chemical properties, making it distinct from other simpler nitrobenzene derivatives. This structural complexity can lead to different reactivity patterns and potential applications .
Propiedades
Número CAS |
41854-80-2 |
|---|---|
Fórmula molecular |
C16H16N2O4 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
1-nitro-4-[4-(4-nitrophenyl)butyl]benzene |
InChI |
InChI=1S/C16H16N2O4/c19-17(20)15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(12-8-14)18(21)22/h5-12H,1-4H2 |
Clave InChI |
FBDUIKREOYVSJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




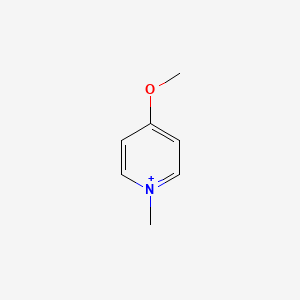

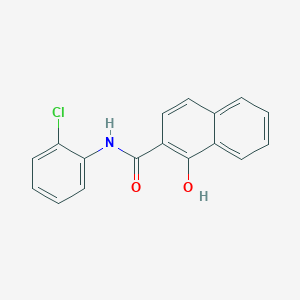
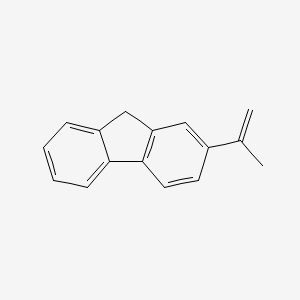
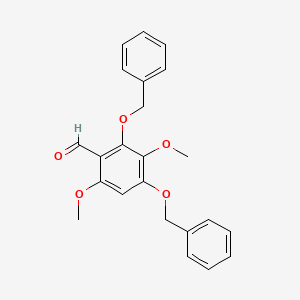
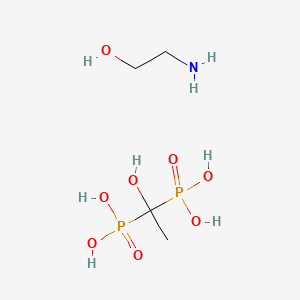
![4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14652758.png)
